N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide
Description
The compound N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide features a benzamide core substituted with a thiophen-3-yl group at the para position. The amide nitrogen is connected to a 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl chain, introducing a 2-oxopyridine moiety.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-11-18(25-2)12-19(23)22(14)9-8-21-20(24)16-5-3-15(4-6-16)17-7-10-26-13-17/h3-7,10-13H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSELJBBXNXQLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridine derivative : The 4-methoxy-6-methyl-2-oxopyridine moiety contributes to its unique chemical properties.
- Benzamide component : This structure enhances the compound's interaction with biological targets.
- Thiophene ring : The presence of this heterocyclic compound may influence the biological activity and pharmacokinetics.
This compound has been identified as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a crucial role in gene silencing through the methylation of histone proteins. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, thereby reactivating their expression and contributing to anticancer effects.
Key Mechanistic Insights
- Competitive Inhibition : The compound binds to the active site of EZH2, preventing it from catalyzing histone methylation.
- Potential Off-target Effects : Further research is needed to understand the full range of interactions and any possible off-target effects that could arise from its use.
Anticancer Activity
In vitro studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its activity compared to known anticancer agents:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2-(4-methoxy... | MCF-7 (breast cancer) | 3.1 | EZH2 inhibition |
| Doxorubicin | MCF-7 | 0.5 | Topoisomerase II inhibition |
| Etoposide | MCF-7 | 0.8 | Topoisomerase II inhibition |
The IC50 value indicates the concentration required for 50% inhibition of cell growth, showcasing the promising efficacy of this compound in comparison to established drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds derived from pyridine and benzamide scaffolds. For instance:
- Study on Pyridine Derivatives : Research indicated that modifications on the pyridine ring significantly influenced antiproliferative activities against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
- Thiazole-Pyridine Compounds : Another study demonstrated that thiazole derivatives exhibited similar mechanisms of action by targeting tubulin polymerization, suggesting a broad spectrum of biological activities within this class of compounds .
Synthesis Pathways
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the pyridine derivative.
- Coupling reactions to introduce the thiophene and benzamide moieties.
- Purification processes to ensure high yield and purity.
These synthetic routes require careful control over reaction conditions to optimize outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the 4-(thiophen-3-yl)benzamide motif with the D3 receptor ligand in , but differs in its pyridine-based side chain versus the piperazine-ethoxyethyl group.
- The absence of electron-withdrawing groups (e.g., chloro, hydroxy) in the target compound may reduce metabolic instability compared to 3-chloro-4-hydroxy-N-phenethylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
